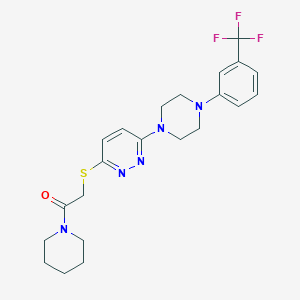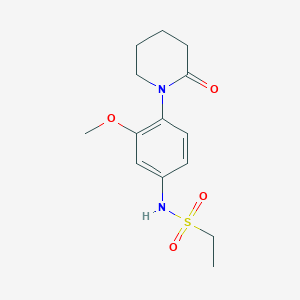
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cognitive Enhancing Properties
- SB-399885 as a 5-HT6 Receptor Antagonist : SB-399885, a compound structurally similar to the chemical , was identified as a potent, selective antagonist of the 5-HT6 receptor. This study demonstrated its cognitive enhancing properties in aged rat models, suggesting its potential use in treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antitumor Properties
- New Zinc Phthalocyanine with Benzenesulfonamide Derivative : A zinc phthalocyanine substituted with a benzenesulfonamide derivative, which relates to the compound , was synthesized and characterized for use in photodynamic therapy for cancer treatment. Its high singlet oxygen quantum yield and good fluorescence properties make it a potential Type II photosensitizer in cancer treatment (Pişkin et al., 2020).
Antibacterial Agents
- New Series of Benzenesulfonamides as Antibacterial Agents : A study synthesized a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, showing significant inhibitory action against Escherichia coli. This indicates the potential use of such compounds, including the specified chemical, in developing antibacterial agents (Abbasi et al., 2019).
Necrosis Signaling
- Role in Necrosis Signaling : A related compound, necrosulfonamide, was found to specifically block necrosis downstream of RIP3 activation. This finding has implications for the potential use of similar sulfonamide compounds in controlling necrotic cell death, which is significant in various physiological and pathological conditions (Sun et al., 2012).
Antitumor Sulfonamides
- Antitumor Sulfonamides in Gene Expression Studies : Another research investigated antitumor sulfonamides and their effect on gene expression changes, highlighting the potential of sulfonamide compounds in cancer treatment. This research underscores the importance of understanding the molecular mechanisms underlying the therapeutic effects of such compounds (Owa et al., 2002).
Water Quality Analysis
- Analysis of Ethanesulfonate Metabolite in Water : The study by Macomber et al. (1992) provided a method for analyzing a major soil metabolite of alachlor, structurally similar to the specified chemical, in groundwater and surface water. This research is significant for environmental monitoring and ensuring water quality (Macomber et al., 1992).
Mécanisme D'action
Target of Action
The primary target of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound can prevent thrombin generation and subsequently, blood clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, exhibiting competitive inhibition . This compound inhibits both free and prothrombinase-bound FXa activity in vitro . It also shows a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM^−1/s .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation . Thrombin plays a pivotal role in the coagulation process, converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Therefore, the inhibition of FXa leads to a decrease in blood clot formation .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of this compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by this compound results in a reduction of thrombin generation . This leads to a decrease in blood clot formation, which can be beneficial in the prevention and treatment of various thromboembolic diseases .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide are not fully understood yet. It is known that the compound has a high degree of fXa potency, selectivity, and efficacy . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM −1 /s . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
The cellular effects of this compound are also under investigation. Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This suggests that the compound may have significant effects on cellular processes related to coagulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the coagulation factor Xa (FXa). It acts as a direct inhibitor of FXa, leading to a reduction in thrombin generation . This inhibition of FXa is achieved through binding interactions with the enzyme, resulting in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound exhibits a rapid onset of inhibition of FXa
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Pre-clinical studies of the compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis
Metabolic Pathways
The metabolic pathways of this compound involve its metabolism and renal excretion . A sulfate conjugate of Ο -demethyl apixaban ( O -demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans . It is inactive against human FXa .
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(18,19)15-11-7-8-12(13(10-11)20-2)16-9-5-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZONSUGSHRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)
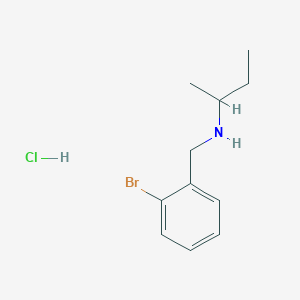
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2492201.png)
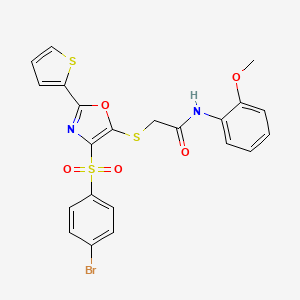
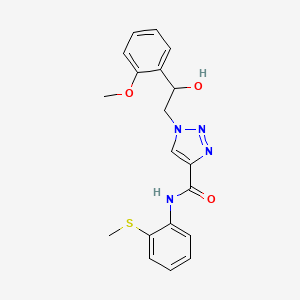
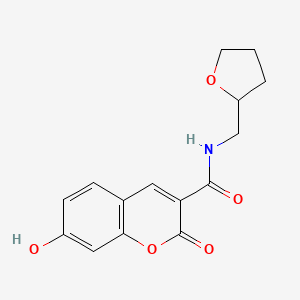
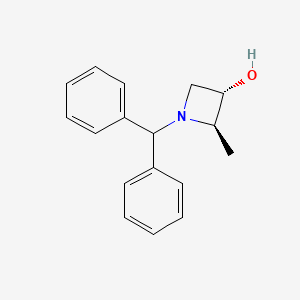
![2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2492207.png)
![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)
![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)
